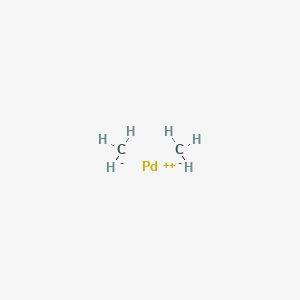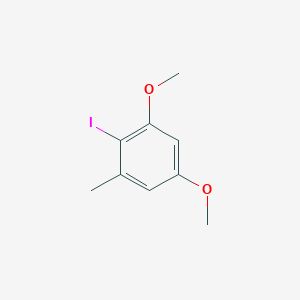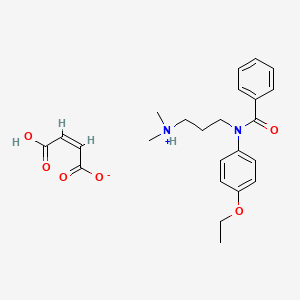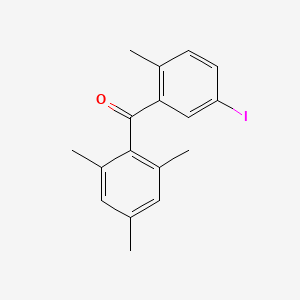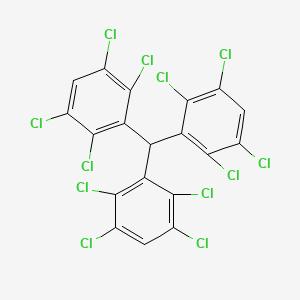
1,1',1''-Methanetriyltris(2,3,5,6-tetrachlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,5,6-tetrachlorophenyl)methane is a chemical compound with the molecular formula C19H4Cl12. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2,3,5,6-tetrachlorophenyl)methane can be synthesized through a Friedel-Crafts reaction involving tetrachlorobenzene and chloroform. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of tris(2,3,5,6-tetrachlorophenyl)methane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tris(2,3,5,6-tetrachlorophenyl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachlorobenzoquinone, while reduction could produce less chlorinated phenylmethanes .
Scientific Research Applications
Tris(2,3,5,6-tetrachlorophenyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tris(2,3,5,6-tetrachlorophenyl)methane exerts its effects involves interactions with various molecular targets. Its high degree of chlorination allows it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Tris(4-carboxy-2,3,5,6-tetrachlorophenyl)methane: Similar in structure but contains carboxylic acid groups.
Tris(2,3,5,6-tetrathiaaryl)methyl radicals: Known for their use as spin labels in biological systems
Uniqueness
Tris(2,3,5,6-tetrachlorophenyl)methane is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds .
Properties
CAS No. |
109745-44-0 |
|---|---|
Molecular Formula |
C19H4Cl12 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
3-[bis(2,3,5,6-tetrachlorophenyl)methyl]-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C19H4Cl12/c20-4-1-5(21)15(27)11(14(4)26)10(12-16(28)6(22)2-7(23)17(12)29)13-18(30)8(24)3-9(25)19(13)31/h1-3,10H |
InChI Key |
YZBVZRFMRURYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
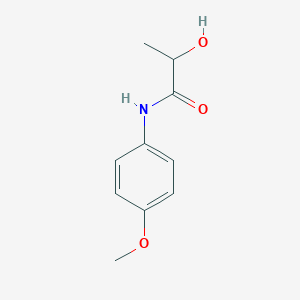
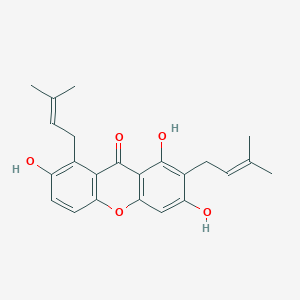
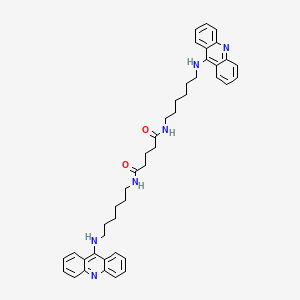
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
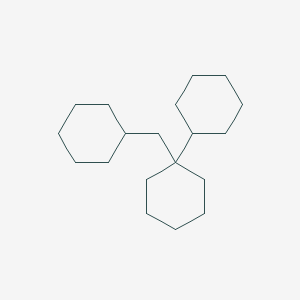
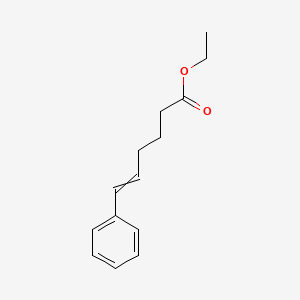
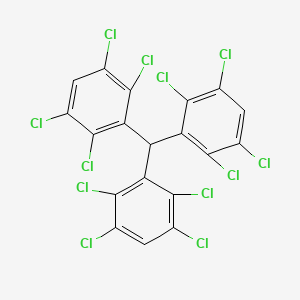
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)

